tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a pyridine ring with a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe mercapto group is then introduced through a thiolation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets through the mercapto and pyridine groups makes it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-methoxypyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate
- tert-Butyl (2-(4-(6-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl (4-aminobutyl)carbamate .
Uniqueness
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the mercapto group, which provides additional reactivity compared to similar compounds. This makes it particularly useful in applications where thiol reactivity is desired .
Properties
Molecular Formula |
C16H24N2O2S |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-11-9-12(10-17-14(11)21)13-7-5-6-8-18(13)15(19)20-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,17,21) |
InChI Key |
ISUMFXBZUXSOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=S)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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